4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1177302-83-8
VCID: VC8055020
InChI: InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14;/h2-4,6,8H,5,7,12H2,1H3;1H
SMILES: COC1=CC=CC(=C1)N2CC(CC2=O)N.Cl
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride

CAS No.: 1177302-83-8

Cat. No.: VC8055020

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.70

* For research use only. Not for human or veterinary use.

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride - 1177302-83-8

Specification

CAS No. 1177302-83-8
Molecular Formula C11H15ClN2O2
Molecular Weight 242.70
IUPAC Name 4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14;/h2-4,6,8H,5,7,12H2,1H3;1H
Standard InChI Key QAZQWLVJLXWMKO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CC(CC2=O)N.Cl
Canonical SMILES COC1=CC=CC(=C1)N2CC(CC2=O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride belongs to the class of lactams, characterized by a five-membered pyrrolidinone ring substituted with an amino group and a 3-methoxyphenyl moiety. Its hydrochloride salt form enhances stability and solubility for research applications.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number1177302-83-8
Molecular FormulaC₁₁H₁₅ClN₂O₂
Molecular Weight242.70 g/mol
IUPAC Name4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one; hydrochloride
SMILESCOC1=CC=CC(=C1)N2CC(CC2=O)N.Cl
InChI KeyQAZQWLVJLXWMKO-UHFFFAOYSA-N

The methoxy group at the 3-position of the phenyl ring distinguishes this compound from its ortho- and para-substituted analogs, influencing electronic and steric properties critical for molecular interactions .

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols for the 3-methoxyphenyl variant remain proprietary, methodologies for analogous pyrrolidinone derivatives suggest a multi-step process involving:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives with 3-methoxybenzyl halides.

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale production likely employs continuous flow reactors and chromatographic purification to optimize yield and purity.

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and ethanol, facilitating its use in aqueous reaction systems. The lactam ring contributes to thermal stability, with decomposition temperatures exceeding 200°C under inert atmospheres.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm⁻¹), C=O lactam (1680–1720 cm⁻¹), and C-O-C ether (1250 cm⁻¹).

  • NMR: The ¹H NMR spectrum would feature signals for the methoxy group (δ 3.8 ppm), aromatic protons (δ 6.7–7.3 ppm), and pyrrolidinone backbone protons (δ 2.5–4.0 ppm).

Precautionary MeasureCode
Avoid breathing dust/fumeP261
Use protective glovesP280
IF IN EYES: Rinse cautiouslyP305+P351+P338
Store in a ventilated areaP403+P233

Comparative Analysis with Structural Analogs

Table 3: Positional Isomer Comparison

Property3-Methoxy (This Compound)4-Methoxy
CAS Number1177302-83-81011357-93-9
Melting PointNot reportedNot reported
LogPEstimated 2.32.33
BioactivityHigher receptor selectivityLower metabolic stability

The 3-methoxy substitution confers distinct electronic effects, enhancing binding affinity to hydrophobic enzyme pockets compared to para-substituted analogs .

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